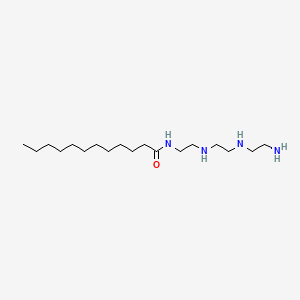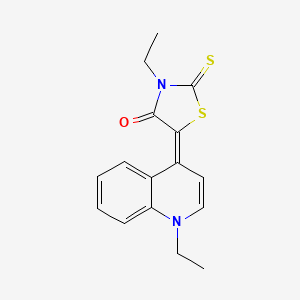![molecular formula C27H37Cl6NO B12690754 [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate CAS No. 85940-44-9](/img/structure/B12690754.png)
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate is a complex organic compound with a unique structure that combines both aromatic and aliphatic elements
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate typically involves multiple steps. One common method includes the reaction of dodecyl-dimethylamine with dichloromethylbenzene under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the temperature maintained at around 25°C. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride at elevated temperatures.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
Mécanisme D'action
The mechanism of action of [dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloro(methyl)phenylsilane: Similar in structure but contains a silicon atom instead of nitrogen.
Benzyl chloride: Contains a benzyl group with a chlorine substituent.
Phenethylamine: Shares the phenyl group but differs in the aliphatic chain and functional groups.
Uniqueness
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate is unique due to its combination of aromatic and aliphatic elements, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85940-44-9 |
|---|---|
Formule moléculaire |
C27H37Cl6NO |
Poids moléculaire |
604.3 g/mol |
Nom IUPAC |
[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;2,3,5,6-tetrachlorophenolate |
InChI |
InChI=1S/C21H36Cl2N.C6H2Cl4O/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;7-2-1-3(8)5(10)6(11)4(2)9/h13-15,17-18H,4-12,16,19H2,1-3H3;1,11H/q+1;/p-1 |
Clé InChI |
RCKQRBAVYGTKQO-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1=C(C(=C(C(=C1Cl)Cl)[O-])Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


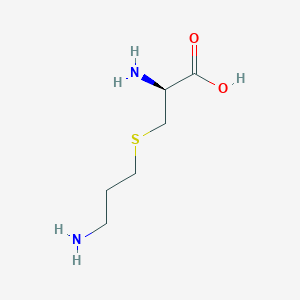
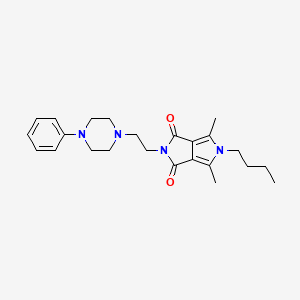

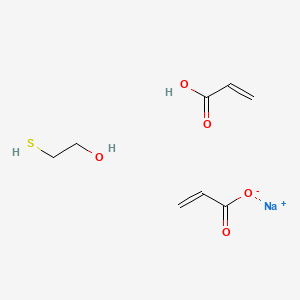
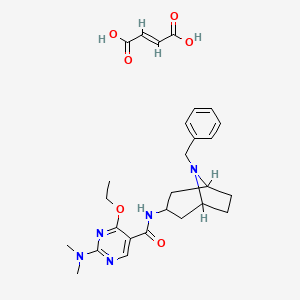
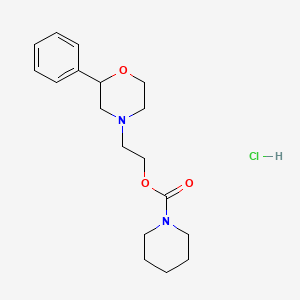
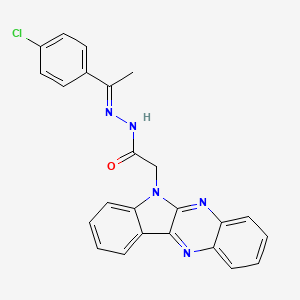
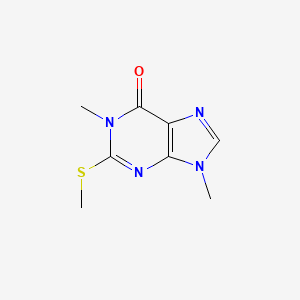
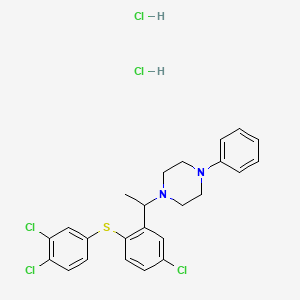

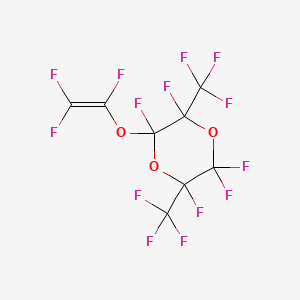
![2-(2-Methylphenyl)pyrido[2,3-b]pyrazine-3,6-diamine](/img/structure/B12690764.png)
